The compound is derived from the benzisothiazole framework, a structure known for its biological activity. It is often synthesized for research purposes and can be found in various chemical databases such as PubChem and BenchChem, where it is cataloged under the identifier CID 88230 . The classification of this compound includes:
The synthesis of 3-[2-(Piperidin-1-YL)ethoxy]-1,2-benzisothiazole typically involves a reaction between 1,2-benzisothiazole and 2-(piperidin-1-yl)ethanol. The following outlines the general synthetic route:
The molecular structure of 3-[2-(Piperidin-1-YL)ethoxy]-1,2-benzisothiazole consists of a benzisothiazole core substituted with an ethoxy group linked to a piperidine ring. The structural features include:
The compound's three-dimensional conformation can be analyzed using techniques like X-ray crystallography or NMR spectroscopy, providing insights into its stereochemistry and potential interactions with biological targets .
3-[2-(Piperidin-1-YL)ethoxy]-1,2-benzisothiazole can participate in various chemical reactions typical for benzisothiazole derivatives:
These reactions are significant for modifying the compound to enhance its biological activity or alter its pharmacokinetic properties .
The mechanism of action for compounds like 3-[2-(Piperidin-1-YL)ethoxy]-1,2-benzisothiazole often involves interaction with neurotransmitter receptors in the central nervous system. Specifically:
Research indicates that derivatives of benzisothiazoles exhibit neuroleptic activities, suggesting potential applications in treating schizophrenia and other psychiatric conditions .
3-[2-(Piperidin-1-YL)ethoxy]-1,2-benzisothiazole has several notable applications in scientific research:
The compound 3-[2-(piperidin-1-yl)ethoxy]-1,2-benzisothiazole (CAS Registry Number 19767-25-0) is a synthetic hybrid molecule integrating a benzisothiazole scaffold with a piperidine moiety through an ethoxy linker. Its systematic IUPAC name is 3-(2-piperidin-1-ylethoxy)-1,2-benzothiazole, and its molecular formula is C₁₄H₁₈N₂OS, yielding a molecular weight of 262.37 g/mol [1] [3]. Key spectral identifiers include:
The structure comprises a planar benzisothiazole ring (contributing aromatic character and potential π-π stacking interactions) linked via a flexible –O–CH₂–CH₂– chain to the aliphatic piperidine ring. The piperidine nitrogen adopts a tertiary amine configuration (pKₐ ~10.5), enabling protonation and salt formation under physiological conditions. This amphiphilic design balances lipophilicity (calculated LogP = 2.94 [2]) and water solubility, facilitating membrane permeability and bioavailability.
Table 1: Physicochemical Properties of 3-[2-(Piperidin-1-yl)ethoxy]-1,2-benzisothiazole
Property | Value | Measurement Method |
---|---|---|
Boiling Point | 345.5°C at 760 mmHg | Predicted |
Density | 1.19 g/cm³ | Predicted |
LogP | 2.94 | Computational estimation |
Hydrogen Bond Acceptors | 3 (N, O, S) | Molecular descriptor |
Hydrogen Bond Donors | 0 | Molecular descriptor |
Analytical characterization employs reverse-phase high-performance liquid chromatography (HPLC), typically using phosphoric acid/acetonitrile/water mobile phases on specialized columns like Newcrom R1, which exhibits low silanol activity for improved peak resolution [2]. Mass spectrometry compatibility requires substitution of phosphoric acid with volatile alternatives (e.g., formic acid) [2].
The strategic fusion of benzisothiazoles with piperidine motifs emerged in the late 20th century, driven by neuropharmacological research. A pivotal milestone was the development of 3-(1-piperazinyl)-1,2-benzisothiazole (CAS 87691-87-0) as an intermediate for the antipsychotic ziprasidone, documented in U.S. Patent 6,111,105 (2000) [7]. This innovation demonstrated the feasibility of nucleophilic aromatic substitution (SNAr) at the benzisothiazole C3 position using amine-functionalized building blocks.
Synthesis of 3-[2-(piperidin-1-yl)ethoxy]-1,2-benzisothiazole leverages analogous SNAr chemistry. Key routes include:
Table 2: Synthetic Method Comparison for 3-[2-(Piperidin-1-yl)ethoxy]-1,2-benzisothiazole
Method | Reagents/Conditions | Yield Range | Limitations |
---|---|---|---|
Direct Alkylation | 3-Hydroxybenzisothiazole, 1-(2-chloroethyl)piperidine, base, DMF, 80–170°C | 45–65% | Competing N-alkylation |
Oxidative Cyclization | Bis(2-cyanophenyl)disulfide, 2-(piperidin-1-yl)ethanethiol, DMSO, iPrOH, 100°C | 50–70% | Requires stoichiometric oxidant |
Advances in piperidine synthesis have further enabled access to complex analogs. Notably, transition-metal-catalyzed hydrogenations (e.g., Ru, Co, or Ni nanoparticles) permit stereoselective reduction of pyridine precursors to functionalized piperidines under milder conditions than classical methods [8]. Such innovations facilitate the production of chiral or fluorinated piperidine building blocks for structural diversification.
Academic investigations into 3-[2-(piperidin-1-yl)ethoxy]-1,2-benzisothiazole primarily explore three domains:
Neuropharmacological Target Engagement
The compound’s structural similarity to neuroactive scaffolds (e.g., benzisothiazole antipsychotics and piperidine nootropics) underpins mechanistic studies. Research highlights its potential as a ligand for neuronal nicotinic acetylcholine receptors (nAChRs), implicated in cognitive enhancement and neuroprotection. Patent CA 2,560,741C details benzisothiazole-piperidine hybrids as α7 nAChR agonists for treating neurodegenerative disorders (e.g., Alzheimer disease, vascular dementia) and cognitive deficits [6]. The ethoxy linker optimizes receptor binding by orienting the piperidine nitrogen toward complementary acidic residues in the receptor pocket.
Antiviral Activity Exploration
Although not the primary focus, benzisothiazole derivatives appear in broad antiviral screenings. U.S. Patent 7,538,122B2 describes structurally related spiro-piperidine compounds as chemokine receptor CCR5 antagonists, suggesting potential utility against HIV-1 and inflammatory diseases [10]. While 3-[2-(piperidin-1-yl)ethoxy]-1,2-benzisothiazole itself is not explicitly tested in these patents, its pharmacophore alignment with privileged antiviral scaffolds supports its inclusion in structure-activity relationship (SAR) databases.
Analytical and Material Science Applications
The compound’s chromophoric benzisothiazole ring enables UV detection (λₘₐₓ ~330 nm), facilitating analytical method development. Studies utilize reversed-phase HPLC with phosphoric acid/acetonitrile gradients for pharmacokinetic profiling and impurity isolation [2]. Additionally, its crystalline form (purity ≥95%) serves as a reference standard in mass spectrometry calibration due to predictable fragmentation patterns [3]. Research also examines its stability under varied pH and temperature conditions to inform formulation strategies for related bioactive hybrids.
CAS No.: 34911-51-8
CAS No.: 676-99-3
CAS No.: 463-82-1
CAS No.: 54750-04-8
CAS No.: 22514-60-9
CAS No.: 88048-09-3